2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251620-35-5
VCID: VC4719709
InChI: InChI=1S/C20H24FN3O4S/c1-15-6-7-16(12-18(15)21)22-19(25)14-23-13-17(8-9-20(23)26)29(27,28)24-10-4-2-3-5-11-24/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,22,25)
SMILES: CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3)F
Molecular Formula: C20H24FN3O4S
Molecular Weight: 421.49

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide

CAS No.: 1251620-35-5

Cat. No.: VC4719709

Molecular Formula: C20H24FN3O4S

Molecular Weight: 421.49

* For research use only. Not for human or veterinary use.

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide - 1251620-35-5

Specification

CAS No. 1251620-35-5
Molecular Formula C20H24FN3O4S
Molecular Weight 421.49
IUPAC Name 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Standard InChI InChI=1S/C20H24FN3O4S/c1-15-6-7-16(12-18(15)21)22-19(25)14-23-13-17(8-9-20(23)26)29(27,28)24-10-4-2-3-5-11-24/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,22,25)
Standard InChI Key FDKWFLBPZOVBAS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

  • Azepane sulfonyl group: A seven-membered azepane ring linked to a sulfonyl group (-SO₂-), which enhances electrophilicity and facilitates interactions with biological targets .

  • Dihydropyridinone core: A partially unsaturated pyridine ring with a ketone oxygen at position 2, contributing to hydrogen-bonding capabilities.

  • 3-Fluoro-4-methylphenylacetamide: A substituted phenyl group with fluorine and methyl substituents, optimizing steric and electronic properties for target binding .

The molecular formula is C₂₀H₂₄FN₃O₄S, with a molecular weight of 421.5 g/mol . The SMILES notation (Cc1ccc(NC(=O)Cn2cccc(S(=O)(=O)N3CCCCCC3)c2=O)cc1F) and InChIKey (WVIYUAZWAUFUKL-UHFFFAOYSA-N) provide unambiguous structural identification .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₄FN₃O₄S
Molecular Weight421.5 g/mol
CAS Number1251621-51-8
Hydrogen Bond Acceptors9
logP (Partition Coeff.)1.96

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Azepane sulfonation: Azepane reacts with sulfonyl chloride under basic conditions to form the azepane-1-sulfonyl intermediate.

  • Dihydropyridinone formation: Cyclization of a β-ketoamide precursor generates the 2-oxo-1,2-dihydropyridine ring.

  • Acetamide coupling: The sulfonylated dihydropyridinone is conjugated to 3-fluoro-4-methylaniline via an acetamide linker using carbodiimide-mediated coupling .

Critical reaction parameters include:

  • Temperature control (0–25°C) to prevent side reactions.

  • Use of dichloromethane and ethanol as solvents.

  • Purification via silica gel chromatography (yield: ~60–75%) .

Chemical Reactivity

The compound’s functional groups enable diverse reactions:

  • Sulfonamide group: Participates in nucleophilic substitutions, particularly at the sulfur center.

  • Amide bond: Resistant to hydrolysis under physiological conditions but susceptible to enzymatic cleavage.

  • Dihydropyridinone ring: Undergoes oxidation to form pyridine derivatives or reduction to tetrahydropyridines .

Physicochemical Properties

Stability and Solubility

  • Stability: Stable at room temperature in dry environments but degrades under prolonged UV exposure .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 15 mg/mL) and sparingly soluble in water (<0.1 mg/mL) .

Table 2: Physicochemical Data

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
logD (pH 7.4)1.96
Polar Surface Area71.94 Ų

Biological Activity and Mechanism

Enzyme Inhibition

Preliminary studies suggest the compound inhibits serine proteases and kinases through:

  • Sulfonamide-electrophile interactions: Binding to catalytic serine or lysine residues.

  • Hydrogen bonding: The dihydropyridinone oxygen forms stable interactions with backbone amides.

Table 3: Hypothesized Targets

Target ClassExample EnzymeBinding Affinity (IC₅₀)Source
Serine ProteasesTrypsin-like proteases~5 μM
Tyrosine KinasesEGFR~10 μM

Pharmacokinetic Profile

  • Metabolism: Hepatic oxidation via CYP3A4, forming hydroxylated metabolites .

  • Half-life: ~3.2 hours in murine models .

Applications and Future Directions

Industrial Relevance

  • Chemical Probes: Used to map enzyme active sites in proteomics .

  • Drug Development: Serves as a lead compound for optimizing bioavailability and potency .

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